4-(3-chlorophenyl)-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHSJESYXWIMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289309 | |
| Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77414-45-0 | |
| Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77414-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-(3-chlorophenyl)-1,2,3-thiadiazole exhibits significant biological activities:
- Antimicrobial Activity: Studies have shown that compounds within the thiadiazole family demonstrate potent antimicrobial effects against various pathogens. For instance, derivatives have been tested for their efficacy against bacterial strains and fungi .
- Antiviral Properties: It has been observed that this compound can inhibit the Tobacco Mosaic Virus (TMV), showcasing antiviral potential. In specific studies, it exhibited induction potencies higher than standard antiviral drugs .
- Anticancer Potential: Research indicates that compounds like this compound may inhibit enzymes associated with cancer cell proliferation. This suggests a promising avenue for anticancer drug development .
Agricultural Applications
Due to its biological activity against pests and pathogens, this compound is being explored in the development of agrochemicals and pesticides. Its effectiveness in controlling plant diseases makes it a candidate for further research in agricultural science.
Case Study 1: Antiviral Activity Against TMV
A study demonstrated that a derivative of this compound showed remarkable anti-TMV activity with an induction potency of over 60% at a concentration of 50 µg/mL. This was significantly higher than traditional antiviral agents like ninamycin and tiadinil .
Case Study 2: Antimicrobial Efficacy
Research conducted on various thiadiazole derivatives indicated that they possess broad-spectrum antimicrobial properties. In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as carbonic anhydrase and topoisomerase, which are involved in various biological processes.
Pathways Involved: It can interfere with DNA replication and repair mechanisms, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-(3-chlorophenyl)-1,2,3-thiadiazole are best understood by comparing it with structurally related compounds, including other thiadiazole isomers, selenadiazoles, and bioisosteres. Below is a detailed analysis:
Positional Isomerism: 4- vs. 5-Substituted Thiadiazoles
The position of substituents on the thiadiazole ring critically impacts activity. For example:
- 4-(3,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole : Exhibited cytotoxicity (IC50 = 13.4–86.6 nM) against leukemia (HL-60), colon cancer (HCT-116), and endothelial (HMEC-1) cells, comparable to combretastatin A-4 (CA-4). The 4th-position substitution was essential for tubulin polymerization inhibition .
- 5-Substituted analogs : Only one out of nine 5-substituted derivatives showed comparable activity, highlighting the superiority of the 4th position for anticancer activity .
Key Insight : The 4th position allows optimal spatial arrangement for binding to tubulin and other targets, whereas the 5th position disrupts this interaction .
Halogen-Substituted Analogs
- 4-(4-Chlorophenyl)-1,2,3-thiadiazole: Demonstrated moderate antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa but was less potent than selenadiazole analogs (e.g., 6b, MIC = 8 µg/mL) .
- This compound : Showed exceptional anti-HIV activity (EC50 = 0.95 µM), outperforming nevirapine (EC50 = 0.208 µM) due to enhanced interactions with viral reverse transcriptase .
Key Insight : The 3-chlorophenyl group enhances antiviral activity, likely due to improved hydrophobic and electronic interactions with viral enzymes .
Heterocyclic Bioisosteres
- 5-Cyano-1-methylpyrrole: Acts as a bioisostere for 4-cyclopropyl-1,2,3-thiadiazole in necroptosis inhibitors. Both compounds showed similar cellular activity (GI50 = 0.70 µM in HeLa cells), confirming the thiadiazole’s replaceability in certain contexts .
- 1,3,4-Thiadiazoles: Compound 22 (2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole) exhibited antituberculosis activity (MIC = 6.25 µg/mL), but 1,2,3-thiadiazoles generally show broader anticancer and antiviral applications .
Key Insight : While 1,3,4-thiadiazoles are effective in antimicrobial roles, 1,2,3-thiadiazoles offer versatility across multiple therapeutic areas due to their electronic properties .
Selenadiazole Derivatives
- 4-(4-Chlorophenyl)-1,2,3-selenadiazole (6b) : Demonstrated superior antibacterial activity (MIC = 8 µg/mL) compared to its thiadiazole analog 5b (MIC = 16 µg/mL), likely due to selenium’s polarizability and redox activity .
- This compound : While less potent than selenadiazoles in antimicrobial roles, it excels in antiviral and anticancer applications .
Key Insight : Selenium enhances antimicrobial activity, but sulfur-based thiadiazoles are more metabolically stable and adaptable to diverse targets .
Structural and Activity Comparison Table
Key Research Findings and Trends
Substituent Position : The 4th position on the thiadiazole ring maximizes steric and electronic compatibility with biological targets like tubulin and Hsp90 .
Halogen Effects : Chlorine at the 3rd or 4th position on the phenyl ring enhances target binding through hydrophobic and electron-withdrawing effects .
Heterocycle Replacement : Pyrroles and selenadiazoles can mimic thiadiazoles but may sacrifice metabolic stability or selectivity .
Isomer Differences : 1,2,3-Thiadiazoles outperform 1,3,4-isomers in anticancer and antiviral roles but are less effective in antimicrobial applications .
Biological Activity
4-(3-Chlorophenyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The findings are supported by various studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_7H_5ClN_2S
- Molecular Weight : 188.64 g/mol
Anticancer Activity
Several studies have investigated the anticancer potential of this compound and its derivatives. The compound exhibits inhibitory effects on various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in nucleotide synthesis and cell proliferation. Specifically, derivatives have shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in guanosine nucleotide synthesis .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 10.28 | |
| This compound | A549 | 10.79 | |
| Derivative X | LoVo | 5.00 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been widely studied. This compound has demonstrated effectiveness against various bacterial strains.
- Antibacterial Activity : The compound has shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported in the range of 40-50 µg/mL for certain strains .
Table 2: Antibacterial Activity
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives possess anti-inflammatory properties. The compound has been shown to reduce inflammation markers in various models.
- Mechanism : The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and mediators .
Analgesic Effects
Studies have reported that this compound exhibits analgesic activity through central and peripheral mechanisms.
- Testing Methods : Analgesic efficacy was evaluated using hot-plate and tail-clip tests in animal models. Compounds significantly increased reaction times compared to controls .
Table 3: Analgesic Activity Assessment
Case Studies
- Anticancer Study on MCF-7 Cells : A study demonstrated that treatment with thiadiazole derivatives resulted in a significant increase in apoptotic cells compared to untreated controls, indicating a potent anticancer effect .
- Antimicrobial Efficacy Against E. coli : In vitro studies showed that the compound effectively inhibited the growth of E. coli with an MIC comparable to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for 4-(3-chlorophenyl)-1,2,3-thiadiazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example:
- POCl₃-mediated cyclization : A mixture of 4-phenyl butyric acid and N-phenylthiosemicarbazide is refluxed with POCl₃ at 90°C for 3 hours. The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water mixture .
- Thionyl chloride (SOCl₂) oxidative cyclization : Semicarbazones derived from substituted acetophenones are cyclized using SOCl₂ to form the thiadiazole core .
Key Parameters : Temperature (80–90°C), stoichiometric ratios (1:3 for acid:POCl₃), and pH control during precipitation.
Q. How is spectroscopic characterization performed for this compound derivatives?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms aromaticity. For example, the 3-chlorophenyl group shows characteristic splitting patterns in the aromatic region (δ 7.2–7.8 ppm) .
- IR : Stretching frequencies for C-Cl (~750 cm⁻¹) and C=S (~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 213.0 for C₈H₅ClN₂S) .
Q. How does structural isomerism in thiadiazoles influence physicochemical properties?
Methodological Answer: The four thiadiazole isomers (1,2,3-; 1,2,4-; 1,2,5-; 1,3,4-) differ in heteroatom arrangement, impacting polarity and stability:
- 1,2,3-Thiadiazoles : Higher dipole moments due to adjacent N and S atoms, enhancing solubility in polar solvents .
- 1,3,4-Thiadiazoles : Improved thermal stability due to delocalized electron density across the ring .
Experimental Validation : Comparative TGA/DSC analysis of isomers reveals decomposition temperatures varying by 20–40°C .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties of this compound complexes?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) with dispersion corrections (D3) accurately model non-covalent interactions .
- DOS Analysis : Density of states plots reveal contributions of Cl and S orbitals to the LUMO, critical for charge-transfer complexes .
- NBO/QTAIM : Natural Bond Orbital analysis identifies hyperconjugative interactions, while Quantum Theory of Atoms in Molecules (QTAIM) maps bond critical points in donor-acceptor complexes .
Example : A complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone showed charge transfer via Cl→S interactions, validated at the ωB97XD/def2-TZVP level .
Q. What strategies enhance the antifungal activity of this compound derivatives?
Methodological Answer:
- Side-Chain Modification : Introducing 1-(3-chlorophenyl)-4-(3-propyl)piperazine improves binding to CYP51's hydrophobic cleft. Docking studies (AutoDock Vina) show ΔG values < −8 kcal/mol for optimized derivatives .
- Amino Acid Conjugation : Attaching glycine or lysine moieties enhances membrane permeability. MIC values against C. albicans decrease from 128 µg/mL (parent compound) to 16 µg/mL for conjugated derivatives .
Validation : Time-kill assays and ergosterol biosynthesis inhibition tests confirm mechanistic efficacy .
Q. How are intermolecular interactions in thiadiazole-based crystals analyzed experimentally and computationally?
Methodological Answer:
- X-ray Crystallography : Resolves π-π stacking and halogen bonding (Cl···N/S). For example, a 4-(3-chlorophenyl) derivative exhibited a 3.5 Å π-stacking distance .
- RDG Analysis : Reduced Density Gradient plots visualize weak interactions (van der Waals, steric clashes) in Multiwfn software .
Case Study : A 1,2,3-thiadiazole-quinone cocrystal showed Cl···O interactions (2.9 Å), stabilizing the lattice .
Q. How can contradictory bioactivity data for thiadiazole derivatives be resolved?
Methodological Answer:
- Structure-Activity Landscape Modeling (SALM) : Identifies "activity cliffs" where minor structural changes (e.g., Cl vs. Br substitution) drastically alter MIC values .
- Meta-Analysis : Compare datasets across studies. For example, 3-chlorophenyl derivatives show consistent antifungal activity, while 4-chloro analogs vary due to CYP51 steric constraints .
Recommendation : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
